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Compound of Interest

Compound Name: Einecs 258-578-7

Cat. No.: B15467800 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic data for Einecs 258-578-7, chemically

identified as tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate. The Chemical Abstracts Service

(CAS) registry number for this compound is 53478-61-8, and its molecular formula is

C30H60O3Sn.

Executive Summary: Publicly available spectroscopic data (Nuclear Magnetic Resonance,

Infrared, and Mass Spectrometry) specifically for Einecs 258-578-7 is limited. This guide,

therefore, provides a comprehensive overview of the expected spectroscopic characteristics

based on data from closely related organotin carboxylates and long-chain fatty acid esters. The

methodologies presented are standard analytical chemistry protocols for the characterization of

such compounds.

Chemical Structure and General Properties
IUPAC Name: tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate

Molecular Formula: C30H60O3Sn

Molecular Weight: 587.5 g/mol

The molecule consists of a tributyltin moiety esterified with (Z,7R)-7-hydroxyoctadec-9-enoic

acid, a derivative of ricinoleic acid. The presence of the organotin group and the long-chain
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carboxylate with hydroxyl and alkene functionalities will dictate its spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for Einecs 258-578-7 is not available, the expected chemical shifts for

its key structural components can be inferred from studies on analogous organotin

carboxylates and long-chain fatty acid derivatives.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

Sn-(CH₂)₃-CH₃ 0.85 - 0.95 Triplet

Terminal methyl

protons of the butyl

groups.

Sn-CH₂-CH₂-CH₂-CH₃ 1.25 - 1.70 Multiplet
Methylene protons of

the butyl groups.

Sn-CH₂-(CH₂)₂-CH₃ 0.90 - 1.30 Multiplet
Methylene protons

alpha to the tin atom.

=CH-CH= 5.30 - 5.60 Multiplet
Vinylic protons of the

C9-C10 double bond.

-CH(OH)- 3.60 - 3.70 Multiplet

Proton on the carbon

bearing the hydroxyl

group.

-COO-CH₂- 2.20 - 2.40 Triplet

Methylene protons

alpha to the carboxyl

group.

-OH Variable Singlet (broad)

Hydroxyl proton;

position is solvent and

concentration

dependent.

Chain -CH₂- 1.20 - 1.40 Multiplet

Methylene protons of

the fatty acid

backbone.

Chain -CH₃ 0.80 - 0.90 Triplet

Terminal methyl

protons of the fatty

acid chain.

Table 2: Predicted ¹³C NMR Chemical Shifts
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

Sn-(CH₂)₃-CH₃ 13.5 - 14.5
Terminal methyl carbons of the

butyl groups.

Sn-CH₂-CH₂-CH₂-CH₃ 26.0 - 29.0
Methylene carbons of the butyl

groups.

Sn-CH₂-(CH₂)₂-CH₃ 16.0 - 18.0
Methylene carbons alpha to

the tin atom.

C=O 170 - 175 Carbonyl carbon of the ester.

CH=CH 125 - 135 Vinylic carbons.

-CH(OH)- 70 - 75
Carbon bearing the hydroxyl

group.

-COO-CH₂- 34.0 - 36.0
Methylene carbon alpha to the

carboxyl group.

Chain -CH₂- 22.0 - 32.0
Methylene carbons of the fatty

acid backbone.

Chain -CH₃ 14.0 - 14.5
Terminal methyl carbon of the

fatty acid chain.

¹¹⁹Sn NMR Spectroscopy: The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the

coordination number of the tin atom. For a tetracoordinated tin center in a tributyltin

carboxylate, a chemical shift in the range of +80 to +140 ppm is expected.[3][4]

Experimental Protocol for NMR Spectroscopy
A standard experimental protocol for obtaining NMR spectra of a compound like Einecs 258-
578-7 would involve the following steps:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition

time of 2-3 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR.

¹¹⁹Sn NMR Acquisition: If available, acquire the spectrum using a multinuclear probe.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are typically referenced to the residual solvent peak

or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the ester carbonyl group, the C-O

bonds, the O-H bond, the C=C bond, and the various C-H bonds of the alkyl chains.

Table 3: Predicted IR Absorption Frequencies

Functional Group
Predicted Frequency
(cm⁻¹)

Intensity

O-H Stretch (hydroxyl) 3200 - 3600 Broad, Medium

C-H Stretch (alkane) 2850 - 3000 Strong

C=O Stretch (ester) 1735 - 1750 Strong

C=C Stretch (alkene) 1640 - 1680 Medium to Weak

C-O Stretch (ester) 1150 - 1250 Strong

Sn-C Stretch 500 - 600 Medium to Weak

The position of the C=O stretching vibration can provide information about the coordination of

the carboxylate group to the tin atom.[6][7]

Experimental Protocol for IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or

KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.

Alternatively, Attenuated Total Reflectance (ATR) FTIR spectroscopy can be used for direct

analysis of the neat sample.[6]

Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

Data Processing: Perform a background subtraction and identify the characteristic

absorption bands.

Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation

pattern of the molecule. For organotin compounds, techniques like Electrospray Ionization

(ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed.[8][9][10][11]

Expected Fragmentation Pattern:

Molecular Ion Peak [M]⁺ or Adducts [M+H]⁺, [M+Na]⁺: The presence of these peaks would

confirm the molecular weight of the compound.

Loss of Butyl Groups: A characteristic fragmentation pattern for tributyltin compounds is the

successive loss of butyl radicals (•C₄H₉).

Cleavage of the Ester Bond: Fragmentation at the ester linkage will result in ions

corresponding to the tributyltin cation and the carboxylate anion (or its fragments).

Fragments from the Fatty Acid Chain: Further fragmentation of the octadecenoate chain will

occur.

The isotopic pattern of tin (which has several stable isotopes) will be a key feature in identifying

tin-containing fragments in the mass spectrum.

Experimental Protocol for Mass Spectrometry
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) for ESI-MS.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

ESI or MALDI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

Data Analysis: Identify the molecular ion and characteristic fragment ions. Analyze the

isotopic distribution for tin-containing fragments.

Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of an

organotin carboxylate.

Sample Preparation

Spectroscopic Techniques Data Analysis

Structure Elucidation

Einecs 258-578-7

NMR Spectroscopy
(¹H, ¹³C, ¹¹⁹Sn)

IR Spectroscopy
(FTIR/ATR)

Mass Spectrometry
(ESI/MALDI)

Chemical Shifts
Coupling Constants

Vibrational Frequencies

m/z Ratios
Fragmentation Pattern

Confirm Chemical Structure

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Caption: Structure-Spectra relationship.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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